7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol
Overview
Description
7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol: is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.2319 g/mol . This compound is characterized by its unique structure, which includes a quinoline moiety fused with a benzene ring and two hydroxyl groups at the 7 and 8 positions. It is known for its stereochemistry, having defined stereocenters at the 7 and 8 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of dimethyl 4,9-dioxo-1,4,9,12-tetrahydroquinolino[7,8-h]quinoline-2,11-diester as a starting material. This compound is reacted with sodium acetate in water, followed by vigorous stirring and subsequent separation of the product .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinoline-7,8-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
7H-Dibenzo[de,h]quinolin-7-ones: These compounds share a similar quinoline structure but differ in the presence of a ketone group instead of hydroxyl groups.
Quinolino[7,8-h]quinoline derivatives: These compounds have similar core structures but differ in their functional groups and substitution patterns.
Uniqueness: 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 7 and 8 positions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(7S,8S)-7,8-dihydrobenzo[h]quinoline-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCKKNOAENHDDZ-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C3=C(C=C2)[C@@H]([C@H](C=C3)O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921002 | |
Record name | 7,8-Dihydrobenzo[h]quinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113163-21-6 | |
Record name | 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113163216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dihydrobenzo[h]quinoline-7,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-DIHYDROBENZO(H)QUINOLINE-7.ALPHA.,8.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3624ANA8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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